![molecular formula C8H10F2N4O2 B360842 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 664992-04-5](/img/structure/B360842.png)
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
“7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 664992-04-5. It has a molecular weight of 232.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2N4O2/c1-3-2-4 (5 (9)10)14-8 (11-3)12-6 (13-14)7 (15)16/h3-5H,2H2,1H3, (H,15,16) (H,11,12,13)
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 232.19 . The InChI code 1S/C8H10F2N4O2/c1-3-2-4 (5 (9)10)14-8 (11-3)12-6 (13-14)7 (15)16/h3-5H,2H2,1H3, (H,15,16) (H,11,12,13)
represents its molecular structure.
Scientific Research Applications
CDK2 Inhibitor
The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Inhibition of CDK2 is a promising strategy for cancer treatment, as it can selectively target tumor cells .
Anti-Inflammatory Activity
The compound has shown potential in improving the anti-inflammatory activity of Ursolic Acid (UA) derivatives . This suggests its potential use in the development of new anti-inflammatory drugs .
Fatty Acid-Binding Proteins (FABPs) Target
The compound’s structural class, [1,2,4]triazolo[1,5-a]pyrimidines, has been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes by interacting with FABPs .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Biological Investigations
The compound has been used in biological and molecular modeling investigations. For instance, it has been used in the study of cell cycle progression and apoptosis induction within HCT cells .
Chemical Synthesis
The compound can be used in chemical synthesis processes. For instance, it has been used in cyclization with esters of fluorinated acids .
Mechanism of Action
Mode of Action
The mode of action involves the compound’s interaction with its targetsThese compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . The compound likely binds to specific receptors or enzymes, altering cellular processes. For instance, some TPs have been reported as thrombin inhibitors
Biochemical Pathways
TPs impact various biochemical pathways. Their versatility allows them to serve as linkers to several metals, and their coordination compounds have been studied in biological systems . .
Action Environment
Environmental factors play a crucial role in drug efficacy and stability. Factors such as pH, temperature, and co-administered substances can influence the compound’s action. Studying its behavior under varying conditions will enhance our understanding.
Its precise mechanism awaits discovery, but its diverse biological activities make it an exciting subject for future investigations . 🌟
properties
IUPAC Name |
7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h3-5H,2H2,1H3,(H,15,16)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOJJYLZCLYCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
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